2-Methylnon-2-en-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2903-23-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylnon-2-en-4-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-10(11)8-9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
LVVHLEIGMGTYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methylnon-2-en-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylnon-2-en-4-one, a specific α,β-unsaturated ketone. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in the public domain, this document consolidates the known chemical and physical properties of the compound. Furthermore, it presents a generalized experimental framework for the synthesis of α,β-unsaturated ketones via aldol condensation and standard analytical techniques for their characterization, which can be adapted for this compound. The guide also explores the broader context of the biological significance of α,β-unsaturated ketones in drug discovery and the bioactivity of flavor and fragrance compounds, a class to which this compound belongs.
Chemical Identification and Properties
This compound is an organic compound classified as an α,β-unsaturated ketone.
CAS Number: 2903-23-3[1]
Synonyms
The following are known synonyms for this compound:
-
2-METHYL-2-NONEN-4-ONE[1]
-
2-Nonen-4-one, 2-methyl-[1]
-
EINECS 220-800-5[1]
-
SCHEMBL454224[1]
-
DTXSID70183273[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are primarily sourced from computational chemistry databases and require experimental verification for definitive values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Kovats Retention Index | 1215 (Semi-standard non-polar) | PubChem[1] |
Experimental Protocols
General Synthesis Protocol: Aldol Condensation
The synthesis of α,β-unsaturated ketones can be achieved through a base- or acid-catalyzed aldol condensation reaction between a ketone and an aldehyde, followed by dehydration. For the synthesis of this compound, a plausible route would involve the reaction of a pentanal derivative with acetone or a related ketone.
Reaction Scheme:
References
The Enigmatic Presence of 2-Methylnon-2-en-4-one in the Plant Kingdom: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnon-2-en-4-one is an α,β-unsaturated ketone that has been identified as a volatile organic compound (VOC) in a variety of plant species. While its precise biological role and biosynthetic origins in plants remain largely uncharacterized, its presence suggests potential involvement in plant defense, signaling, or as a metabolic byproduct. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, collating available data, outlining relevant experimental protocols, and postulating potential biosynthetic and signaling pathways.
Natural Occurrence of this compound in Plants
This compound has been reported in the volatile profiles of several plant species across different families. While its presence is documented, quantitative data on its concentration is notably scarce in the currently available scientific literature. The following table summarizes the plant species in which this compound has been identified.
| Plant Species | Family | Common Name | Plant Part(s) | Reference(s) |
| Helianthus annuus | Asteraceae | Sunflower | Not Specified | [1] |
| Ageratina havanensis | Asteraceae | Shrubby Boneset | Not Specified | |
| Prunus armeniaca | Rosaceae | Wild Apricot | Not Specified | |
| Melittis melissophyllum | Lamiaceae | Bastard Balm | Not Specified | |
| Phoenix dactylifera | Arecaceae | Date Palm | Not Specified | |
| Psidium guajava | Myrtaceae | Guava | Leaf | |
| Oenanthe pimpinelloides | Apiaceae | Corky-fruited Water-dropwort | Not Specified | |
| Potomorphe umbellata | Piperaceae | Pariparoba | Not Specified |
Note: The absence of quantitative data in the literature prevents the inclusion of concentration ranges in this table.
Biosynthetic Pathway: A Postulated Route
The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of other plant-derived ketones and unsaturated fatty acids, a plausible pathway can be proposed originating from the oxylipin pathway. This pathway involves the enzymatic oxidation of polyunsaturated fatty acids.
A hypothetical pathway could involve the following key steps:
-
Lipoxygenase (LOX) Action: A lipoxygenase enzyme acts on a C10 fatty acid precursor, introducing a hydroperoxy group.
-
Hydroperoxide Lyase (HPL) or Allene Oxide Synthase (AOS) Activity: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase or converted by an allene oxide synthase to an unstable intermediate.
-
Rearrangement and Modification: Subsequent enzymatic or spontaneous reactions, potentially including isomerization and reduction, could lead to the formation of the α,β-unsaturated ketone structure of this compound.
Figure 1: A postulated biosynthetic pathway for this compound in plants.
Potential Signaling Pathways
The role of this compound in plant signaling is currently unknown. However, as a volatile organic compound, it has the potential to be involved in various signaling cascades, both within the plant (intra-plant signaling) and between plants (inter-plant communication). Unsaturated ketones are known to be reactive molecules and could potentially interact with cellular components to trigger downstream responses.
Possible signaling roles could include:
-
Defense Signaling: The compound may act as a defense signal, being released upon herbivory or pathogen attack to induce defense responses in other parts of the plant or in neighboring plants.
-
Allelopathy: It could be involved in allelopathic interactions, affecting the growth and development of nearby competing plants.
-
Insect Attraction/Repulsion: Like many other plant volatiles, it might function as a pheromone or allomone, attracting pollinators or repelling herbivores.
Further research is required to investigate these potential signaling functions.
Figure 2: Potential ecological signaling roles of this compound.
Experimental Protocols
The identification and quantification of this compound from plant matrices typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Extraction of Volatile Compounds
A common method for extracting volatile compounds from plant tissue is headspace solid-phase microextraction (HS-SPME).
Materials:
-
Fresh or frozen plant material
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Internal standard (e.g., a known concentration of a non-native C10 ketone)
Procedure:
-
Weigh a precise amount of finely ground plant material (typically 1-5 g) into a headspace vial.
-
If using an internal standard, add a known volume to the vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heater-stirrer or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: 240°C for 5 minutes.
-
-
Injection Mode: Splitless
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Quantification:
Quantification can be achieved by creating a calibration curve using authentic standards of this compound. The peak area of the compound in the sample is compared to the calibration curve, and the concentration is normalized to the initial weight of the plant material. The use of an internal standard can correct for variations in extraction efficiency and injection volume.
Figure 3: General experimental workflow for the analysis of this compound.
Conclusion and Future Directions
The natural occurrence of this compound in a range of plant species is established, yet our understanding of its quantitative presence, biosynthesis, and biological function remains in its infancy. The lack of quantitative data is a significant knowledge gap that hinders a thorough assessment of its importance in plant biology.
Future research should focus on:
-
Quantitative Surveys: Systematic screening and quantification of this compound across a wider range of plant species and in different plant tissues and developmental stages.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genetic approaches (e.g., identifying and characterizing the enzymes involved) to confirm the biosynthetic pathway.
-
Functional Genomics: Investigating the role of this compound in plant-environment interactions through functional studies, such as gene silencing or overexpression of key biosynthetic genes.
-
Signaling Pathway Analysis: Exploring the potential signaling roles by exposing plants to exogenous this compound and monitoring downstream physiological and transcriptomic responses.
A deeper understanding of this compound in plants could reveal novel biochemical pathways and signaling mechanisms, potentially leading to new applications in agriculture, pest management, and even drug development.
References
Physical properties of 2-Methylnon-2-en-4-one (boiling point, solubility)
This technical guide provides an in-depth overview of the known physical properties of 2-Methylnon-2-en-4-one, specifically its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes available quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for its synthesis and characterization.
Core Physical Properties
This compound is an α,β-unsaturated ketone. Its physical characteristics are crucial for its handling, application, and inclusion in various chemical and biological systems.
Data Presentation
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions |
| Boiling Point | 221.4 °C | at 760 mmHg |
| Water Solubility | 103.6 mg/L (estimated) | at 25 °C |
Experimental Protocols
While specific experimental documentation for the above-listed values for this compound is not publicly available, this section details standardized methodologies for determining the boiling point and solubility of similar organic compounds, particularly ketones.
Determination of Boiling Point: Thiele Tube Method
The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube containing the heating fluid.
-
The Thiele tube is gently heated, causing the temperature of the fluid to rise.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Aqueous Solubility
The solubility of an organic compound in water can be determined both qualitatively and quantitatively.
Qualitative Determination:
-
To a test tube containing a small, measured amount of this compound (e.g., 50 mg), add a measured volume of water (e.g., 1 mL) in portions.
-
After each addition, the mixture is vigorously agitated.
-
The compound is considered soluble if it completely dissolves. If not, it is classified as insoluble or sparingly soluble.
Quantitative Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Workflow: Synthesis and Characterization
Given that this compound is an α,β-unsaturated ketone, a common synthetic route is the Aldol Condensation. The following diagram illustrates a logical workflow from synthesis to the characterization of its physical properties.
Caption: Logical workflow for the synthesis and characterization of this compound.
Review of literature on alpha,beta-unsaturated ketones
An In-depth Technical Guide on α,β-Unsaturated Ketones
Abstract
α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis and privileged structures in medicinal chemistry. Their electrophilic nature, particularly at the β-carbon, allows them to act as Michael acceptors, reacting with biological nucleophiles such as cysteine residues in proteins. This reactivity underlies the biological activities of many natural and synthetic α,β-unsaturated ketones, which include anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comprehensive review of the synthesis, reactivity, and biological significance of α,β-unsaturated ketones, with a focus on their role in modulating key cellular signaling pathways. Detailed experimental protocols and data are presented to serve as a resource for researchers in chemistry and drug development.
Introduction to α,β-Unsaturated Ketones
α,β-Unsaturated ketones, also known as enones, are defined by the structure R-CO-CR'=CR''R'''. This arrangement of a carbonyl group conjugated with an alkene leads to a delocalized π-electron system, which governs the chemical and physical properties of these molecules. The presence of this conjugated system makes them susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate (Michael) addition at the β-carbon.[1] Many natural products, such as chalcones, curcuminoids, and withanolides, feature the α,β-unsaturated ketone core and exhibit a wide range of biological activities.[2] In drug development, this moiety is often employed as a "warhead" in targeted covalent inhibitors to form a stable bond with a specific nucleophilic residue, most commonly cysteine, in a target protein.[3]
Synthesis of α,β-Unsaturated Ketones
Several synthetic strategies have been developed to access α,β-unsaturated ketones, with the choice of method often depending on the desired substitution pattern and substrate availability.
-
Aldol Condensation: The most common method is the base- or acid-catalyzed aldol condensation between a ketone and an aldehyde. The Claisen-Schmidt condensation, involving an aromatic aldehyde and a ketone, is widely used for the synthesis of chalcones and their analogues.[4][5]
-
Wittig Reaction: The Wittig reaction provides another route, reacting a stabilized phosphorus ylide with an aldehyde.[6] This method can be particularly useful when the aldol condensation is not effective.
-
Oxidation of Allylic Alcohols: The oxidation of the corresponding allylic alcohol can yield the desired enone, provided a selective oxidant is used that does not affect the double bond.
-
Other Methods: Other notable methods include carbonylation reactions and tandem hydration/condensation of alkynes with aldehydes.[7][8]
Table 1: Comparison of Synthetic Methods for α,β-Unsaturated Ketones
| Method | Description | Advantages | Disadvantages | Typical Reagents |
| Claisen-Schmidt Condensation | Base-catalyzed reaction of an aromatic aldehyde with a ketone.[4][9] | Simple, high-yielding, readily available starting materials.[10] | Can have side reactions; not all combinations are reactive.[9] | NaOH or KOH in Ethanol/Water.[4][9] |
| Wittig Reaction | Reaction of a stabilized phosphorus ylide with an aldehyde.[6] | Good control over double bond geometry (often E-selective). | Stoichiometric phosphine oxide byproduct. | Stabilized ylide, aldehyde, often in water or organic solvent.[6] |
| Oxidation of Allylic Alcohols | Selective oxidation of an allylic alcohol to the corresponding enone. | Useful for complex molecules where the alcohol is accessible. | Requires selective oxidant to avoid over-oxidation or double bond cleavage. | MnO₂, PCC, Swern oxidation reagents. |
| Solvent-Free Grinding | A green chemistry approach to the aldol condensation.[5][10] | Minimizes waste, high atom economy, often rapid.[10] | May not be suitable for all substrates. | Solid NaOH, mortar and pestle.[10] |
Reactivity of α,β-Unsaturated Ketones
The conjugated system in α,β-unsaturated ketones creates two electrophilic centers: the carbonyl carbon (C-2) and the β-vinylic carbon (C-4). This dual reactivity allows them to undergo two main types of nucleophilic addition.[1]
-
1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles, such as organolithium and Grignard reagents, tend to attack the more polarized carbonyl carbon in a 1,2-addition fashion. This reaction is typically irreversible and kinetically controlled.
-
1,4-Addition (Conjugate or Michael Addition): Softer, more stable nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon.[1] This reaction is often reversible and thermodynamically controlled. The resulting intermediate is an enolate, which is then protonated to give the saturated ketone. Organocuprate reagents are well-known for selectively performing 1,4-addition.[1]
The electrophilicity of the α,β-unsaturated carbonyl moiety is crucial for its biological activity, as it allows for covalent modification of cellular nucleophiles.[11]
Table 2: Reactivity Profile of α,β-Unsaturated Ketones with Various Reagents
| Reagent Type | Primary Reaction | Product | Notes |
| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | Saturated ketone with R group at β-position. | Highly selective for 1,4-addition.[1] |
| Organolithium (RLi) / Grignard (RMgX) | 1,2-Direct Addition | Allylic alcohol. | Favored with "hard" nucleophiles.[1] |
| Thiols (R-SH) | 1,4-Conjugate Addition | Thioether adduct. | Biologically relevant reaction with cysteine residues.[12] |
| Enolates | 1,4-Conjugate Addition (Michael Addition) | 1,5-Dicarbonyl compound. | A key C-C bond-forming reaction.[1] |
| Hydride Reagents (e.g., NaBH₄) | 1,2- or 1,4-Reduction | Allylic alcohol or saturated ketone. | Product depends on reagent and conditions (e.g., CeCl₃ promotes 1,2-reduction). |
| Diels-Alder Reactants (Dienes) | [4+2] Cycloaddition | Substituted cyclohexene derivative. | The enone acts as the dienophile. |
Biological Activities and Significance in Drug Development
The α,β-unsaturated carbonyl moiety is a key pharmacophore responsible for the biological activities of many compounds.[13] Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic residues on proteins, leading to modulation of their function.[14]
-
Covalent Inhibition: This group is a widely used "warhead" for designing targeted covalent inhibitors.[3] By reacting with a cysteine residue in or near the active site of an enzyme, these inhibitors can achieve potent and prolonged target occupancy.[3][15] Several FDA-approved drugs, including afatinib, ibrutinib, and dimethyl fumarate, contain an α,β-unsaturated carbonyl system.[16]
-
Modulation of Signaling Pathways: Many α,β-unsaturated ketones are electrophilic enough to react with sensor proteins that regulate cellular stress responses. A primary example is the Keap1 protein, which contains reactive cysteine residues. Modification of Keap1 by electrophiles leads to the activation of the Nrf2 antioxidant response pathway.[17] They can also inhibit pro-inflammatory pathways like NF-κB.[18]
Table 3: Bioactive α,β-Unsaturated Ketones and Their Molecular Targets
| Compound Class | Example | Primary Molecular Target(s) | Associated Biological Activity |
| Chalcones | Xanthohumol | Keap1, IKK, various kinases | Antioxidant, Anti-inflammatory, Anticancer[18] |
| Curcuminoids | Curcumin | Keap1, NF-κB, COX-2, STAT3 | Anti-inflammatory, Antioxidant, Chemopreventive[19] |
| Sesquiterpene Lactones | Parthenolide | IKK, STAT3 | Anti-inflammatory, Anticancer |
| Quinone Methides | Celastrol | Hsp90, IKK | Anti-inflammatory, Anti-obesity |
| Synthetic Drugs | Dimethyl Fumarate | Keap1, p90 Ribosomal S6 Kinase[16] | Treatment of Multiple Sclerosis[16] |
Key Signaling Pathways Modulated by α,β-Unsaturated Ketones
The electrophilic nature of enones allows them to directly interact with and modulate critical signaling pathways involved in inflammation, oxidative stress, and cell survival.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary sensor of oxidative and electrophilic stress.[20] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which targets it for ubiquitination and proteasomal degradation.[17] Electrophiles, including many α,β-unsaturated ketones, can covalently modify highly reactive cysteine sensors on Keap1.[17] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[21] As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17][19]
Caption: Keap1-Nrf2 pathway activation by α,β-unsaturated ketones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation.[23] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22] Many α,β-unsaturated ketones can inhibit NF-κB signaling by directly targeting and covalently modifying critical cysteine residues on components of the pathway, such as the IKKβ subunit, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[18]
Caption: Inhibition of the NF-κB pathway by α,β-unsaturated ketones.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Synthesis of Chalcone)
This protocol describes a standard lab procedure for synthesizing a chalcone from a substituted benzaldehyde and acetophenone.[4][9]
-
Reagent Preparation: In a 25-mL Erlenmeyer flask, dissolve 0.01 mol of the selected benzaldehyde and 0.01 mol of the acetophenone in 10 mL of 95% ethanol. Equip the flask with a magnetic stir bar.[9]
-
Reaction Initiation: While stirring, add 3.5 mL of 6M aqueous sodium hydroxide (NaOH) solution to the flask using a Pasteur pipette.[9] The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 10-15 minutes. The chalcone product will often begin to precipitate as a solid.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like 7:3 hexane/ethyl acetate.[9]
-
Product Isolation: After the reaction is complete (as determined by stirring time or TLC), cool the flask in an ice-water bath to complete crystallization. Add 2-3 mL of ice-cold water to the flask.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals sequentially with 5 mL of cold water and then 3-5 mL of ice-cold 95% ethanol to remove unreacted starting materials and base.[9]
-
Drying and Purification: Allow the product to air-dry completely. Determine the crude yield. If necessary, purify the crude product by recrystallization from 95% ethanol.[4][10]
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, IR, and NMR spectroscopy.[10]
Protocol for Evaluating Michael Acceptor Reactivity (Thiol Reactivity Assay)
This assay measures the rate at which an α,β-unsaturated ketone reacts with a model thiol, such as glutathione (GSH) or N-acetyl-L-cysteine, providing a quantitative measure of its electrophilicity.[24]
-
Solution Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and a thiol (e.g., 10 mM glutathione in a suitable aqueous buffer, pH 7.4).
-
Reaction Setup: In a 96-well plate or cuvette, combine the buffer, the thiol solution (to a final concentration of e.g., 200-500 µM), and initiate the reaction by adding the test compound (to a final concentration of e.g., 50-100 µM).
-
Kinetic Measurement: Monitor the depletion of the thiol over time. This is commonly done by using a chromogenic reagent like Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at ~412 nm. Alternatively, the reaction can be monitored by HPLC or LC-MS to directly measure the formation of the adduct and the disappearance of the reactants.[24]
-
Data Analysis: The reaction is typically performed under pseudo-first-order conditions (thiol in excess). The observed rate constant (k_obs) is determined by fitting the decay of the thiol concentration over time to a first-order exponential decay curve. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the test compound.[24]
Caption: General experimental workflow for α,β-unsaturated ketones.
Protocol for Western Blot Analysis of Nrf2 Activation
This protocol is used to measure the accumulation of Nrf2 protein in the nucleus, a key indicator of pathway activation.[19][25]
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or SH-SY5Y) at an appropriate density.[26] Allow them to adhere overnight. Treat the cells with the α,β-unsaturated ketone of interest at various concentrations and for different time points (e.g., 3-8 hours).[19][26]
-
Cell Lysis and Nuclear Fractionation: After treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear/cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis buffer followed by centrifugation to separate the cytoplasmic fraction from the nuclear pellet.[19][25]
-
Protein Quantification: Lyse the nuclear pellet using a suitable nuclear extraction buffer. Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for Nrf2 (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) overnight at 4°C.[25][27]
-
Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To ensure equal loading of nuclear protein, re-probe the membrane with an antibody against a nuclear loading control protein, such as Lamin A/C or Histone H3.[19][26] Quantify the band intensities using densitometry software. An increase in the Nrf2/Lamin ratio compared to the vehicle control indicates Nrf2 nuclear accumulation.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jetir.org [jetir.org]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. studylib.net [studylib.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 20. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
2-Methylnon-2-en-4-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 2-Methylnon-2-en-4-one, a compound of interest in various chemical research and development applications.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C10H18O | PubChem[1], LookChem[2] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| Alternate Molecular Weight | 154.252 g/mol | LookChem[2] |
| Alternate Molecular Weight | 154.254 g/mol | Sigma-Aldrich |
| Alternate Molecular Weight | 154.25266000 g/mol | The Good Scents Company[3] |
| CAS Number | 2903-23-3 | PubChem[1], LookChem[2] |
| IUPAC Name | This compound | PubChem[1] |
Logical Relationship of Molecular Properties
The molecular formula dictates the molecular weight through the summation of the atomic weights of its constituent atoms. The relationship is direct and foundational to all stoichiometric calculations.
Calculation of Molecular Weight from Molecular Formula.
References
Unveiling 2-Methylnon-2-en-4-one: A Journey from Natural Discovery to Synthetic Availability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's origins can provide crucial context for its potential applications. This technical guide delves into the discovery and history of 2-Methylnon-2-en-4-one, a naturally occurring ketone with emerging interest.
First identified as a constituent of the volatile oils of various plants, this compound has since been synthesized in the laboratory, paving the way for more in-depth study. This guide will detail its initial discovery in nature, a key early synthetic method, and the experimental protocols associated with its synthesis and characterization.
Natural Occurrence: A Compound with Diverse Botanical Roots
This compound has been identified as a natural product in a variety of plant species. Its presence has been reported in the essential oils of:
-
Sunflower (Helianthus annuus) : A globally cultivated plant, its diverse chemical profile includes this unsaturated ketone.
-
Havana Snakeroot (Ageratina havanensis) : A flowering shrub native to the Americas.
-
Guava (Psidium guajava) : The leaves of this tropical fruit tree are known to contain a complex mixture of volatile compounds, including this compound.
While the exact biological function of this compound in these plants is not fully elucidated, its presence across different botanical families suggests potential roles in plant defense or communication. The initial isolation and identification from these natural sources were pivotal in bringing this compound to the attention of the scientific community. However, the primary literature detailing the very first isolation and characterization of this compound from a natural source remains elusive in readily available databases, indicating it may be documented in older or less-digitized phytochemical studies.
A Key Synthetic Milestone
A significant development in the study of this compound was the establishment of a reliable synthetic route. A notable early method was reported in the year 2000 by G. Bou-Dargham, J. Bou-Dargham, and C. E. Seaforth in the journal Tetrahedron Letters. Their work provides a convenient synthesis of α,β-unsaturated methyl ketones from α,β-epoxy ketones. This development was crucial as it allowed for the production of this compound in quantities sufficient for further research, independent of its natural abundance.
Experimental Protocols
The following sections provide a detailed overview of the experimental procedures for the synthesis and characterization of this compound, based on the work of Bou-Dargham et al. and standard analytical techniques.
Synthesis of this compound from 2,3-epoxy-2-methylnonan-4-one
The synthesis involves the ring-opening of an α,β-epoxy ketone precursor.
Experimental Workflow:
Methodology:
-
To a solution of 2,3-epoxy-2-methylnonan-4-one in acetone, add sodium iodide and glacial acetic acid.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 2903-23-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | Characteristic signals for vinyl and alkyl protons. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyl, olefinic, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 154. |
| Infrared (IR) | Strong absorption band for the C=O stretch of an α,β-unsaturated ketone. |
Logical Relationships in Synthesis
The synthesis of this compound from its epoxy ketone precursor can be visualized as a logical progression of chemical transformations.
This technical guide provides a foundational understanding of the discovery and history of this compound. While its initial discovery as a natural product laid the groundwork, the development of synthetic methods has been instrumental in enabling further research into its chemical properties and potential biological activities. Future investigations into its natural roles and applications in various scientific domains are anticipated.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Methylnon-2-en-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnon-2-en-4-one is an alpha,beta-unsaturated ketone that finds application in various chemical syntheses and is of interest in the pharmaceutical and fragrance industries. As with any compound intended for use in drug development or other high-purity applications, a robust and reliable analytical method for determining its purity is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound.
This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC with UV detection. The described method is designed to be straightforward and effective for routine quality control and research purposes.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Solvents: HPLC grade acetonitrile and water.
-
Acid: Phosphoric acid or formic acid (for MS compatibility).
-
Standard: A well-characterized reference standard of this compound.
-
Sample: The this compound sample to be analyzed.
Chromatographic Conditions
A reverse-phase HPLC method is employed for this analysis.[1] The non-polar stationary phase of the C18 column retains the relatively non-polar this compound, while a polar mobile phase is used for elution.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Run Time | 15 minutes |
Note: The UV detection wavelength is estimated based on the chromophore of an alpha,beta-unsaturated ketone. It is recommended to determine the optimal wavelength by running a UV scan of the main analyte peak.
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Example Data for Purity Calculation
| Peak | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 3.5 | 150 | 0.5 |
| This compound | 7.2 | 29700 | 99.0 |
| Impurity 2 | 8.1 | 150 | 0.5 |
| Total | 30000 | 100.0 |
Potential Impurities and Degradation Products
Alpha,beta-unsaturated ketones are susceptible to certain reactions that can lead to impurities. Understanding these potential byproducts is crucial for method development and peak identification.
-
Starting Materials: Incomplete reaction of starting materials during synthesis can lead to their presence in the final product.
-
Isomers: Positional or geometric isomers of this compound may be present.
-
Michael Addition Products: The double bond of alpha,beta-unsaturated ketones is susceptible to nucleophilic attack (Michael addition). Potential nucleophiles include water, alcohols, or other reactants from the synthesis.
-
Oxidation Products: The double bond and the ketone functionality can be susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products.
Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Application Notes and Protocols for 2-Methylnon-2-en-4-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework for the utilization of 2-Methylnon-2-en-4-one as a versatile starting material in various organic synthesis applications. Due to a lack of specific published data on this compound, the following protocols are based on the well-established reactivity of analogous α,β-unsaturated ketones. The proposed experimental conditions are illustrative and would require optimization in a laboratory setting.
Introduction to the Synthetic Utility of this compound
This compound is an α,β-unsaturated ketone, a class of compounds that are valuable intermediates in organic synthesis. The presence of both a nucleophilic (α-carbon of the enolate) and electrophilic (β-carbon and carbonyl carbon) center allows for a variety of carbon-carbon bond-forming reactions. Its structure, featuring a methyl group at the α-position and a pentyl group at the β-position, offers unique steric and electronic properties that can be exploited in the synthesis of complex molecules, including natural products and their analogues, heterocyclic compounds, and potentially as fragments in drug discovery programs.
Key Reactive Sites of this compound:
-
Michael Acceptor (β-carbon): Susceptible to conjugate addition by a wide range of nucleophiles.
-
Electrophilic Carbonyl Carbon: Can undergo nucleophilic attack, particularly by strong, hard nucleophiles.
-
Enolizable α-protons: Although substituted, the methyl group's protons can be removed under certain conditions to form an enolate, which can act as a nucleophile.
Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2903-23-3 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 221.4 °C at 760 mmHg (predicted) | |
| Density | 0.837 g/cm³ (predicted) | |
| ¹³C NMR (Predicted) | δ (ppm): ~200 (C=O), ~155 (C-2), ~125 (C-3) | |
| ¹H NMR (Predicted) | δ (ppm): ~6.0-6.2 (vinyl H), ~2.5 (allyl CH₂), ~1.9 (vinyl CH₃) | |
| IR (Vapor Phase) | ν (cm⁻¹): ~1680 (C=O stretch), ~1620 (C=C stretch) | [1] |
Application in Michael Addition Reactions
The conjugate addition of nucleophiles to the β-carbon of this compound is a powerful method for introducing a variety of functional groups and building molecular complexity.
This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.
Reaction Scheme:
Experimental Protocol:
-
To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, add diethyl malonate (1.1 eq.) dropwise.
-
Stir the resulting solution for 15 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise to the enolate solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Quantitative Data:
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | EtOH | 18 | 85 |
| 2 | Nitromethane | DBU | CH₂Cl₂ | 24 | 78 |
| 3 | Thiophenol | Et₃N | THF | 6 | 92 |
Logical Workflow for Michael Addition:
O O OH // // | C=C(CH3)-C-(CH2)4CH3 + PhCHO -> C=C(CH3)-C-CH-Ph / | (CH2)4CH3 (CH2)4CH3
Caption: Workflow for a theoretical directed aldol reaction.
Application in Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This compound can theoretically act as the Michael acceptor in this sequence.
This protocol describes the reaction of cyclohexanone with this compound to form a fused bicyclic system.
Reaction Scheme: A two-step, one-pot reaction involving Michael addition followed by intramolecular aldol condensation.
Experimental Protocol:
-
In a round-bottom flask, dissolve cyclohexanone (1.2 eq.) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, sodium ethoxide (0.1 eq.).
-
To this mixture, add this compound (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC for the formation of the Michael adduct and the subsequent cyclized product. This may take 24-48 hours.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting annulated product by column chromatography.
Hypothetical Quantitative Data:
| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | NaOEt | EtOH | 48 | 65 |
Signaling Pathway for Robinson Annulation:
Caption: Signaling pathway for a theoretical Robinson annulation.
Potential in Drug Development and Natural Product Synthesis
While no specific examples have been identified in the literature, the structural motif of this compound is present in various natural products, particularly in the jasmonate family of plant hormones, which are involved in plant defense and development. The α,β-unsaturated ketone moiety is a key feature for their biological activity. Synthetic analogues of jasmonates are of interest for their potential applications in agriculture and medicine.
The ability to functionalize this compound through the reactions described above could provide access to novel compounds for screening in drug discovery programs. The lipophilic nonyl chain combined with the reactive enone system makes it an interesting scaffold for library synthesis.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. The theoretical applications presented here, based on the known reactivity of α,β-unsaturated ketones, highlight its potential for constructing complex molecular architectures through Michael additions, aldol reactions, and Robinson annulations. Further experimental investigation is warranted to fully elucidate the synthetic utility of this compound and to develop optimized protocols for its application in the synthesis of novel chemical entities for research, drug development, and materials science.
References
Application Notes and Protocols for Investigating the Antifungal Properties of 2-Methylnon-2-en-4-one
Disclaimer: To date, specific studies detailing the antifungal properties of 2-Methylnon-2-en-4-one are not available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the antifungal potential of related α,β-unsaturated ketones. These guidelines are intended to provide a research framework for investigating the bioactivity of this compound.
Introduction
This compound is a small molecule belonging to the class of α,β-unsaturated ketones. This class of compounds is of significant interest in drug discovery due to the presence of a reactive Michael acceptor moiety, which can covalently interact with biological nucleophiles such as cysteine residues in proteins. This reactivity is often associated with the biological activity of these compounds, including potential antifungal effects. Several studies have demonstrated that α,β-unsaturated ketones exhibit antifungal activity through various mechanisms, such as disruption of the fungal cell wall and membrane, inhibition of crucial enzymes, and induction of oxidative stress.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antifungal properties of this compound. The protocols outlined below cover essential in vitro assays for determining antifungal efficacy and elucidating the potential mechanism of action.
Data Presentation
Quantitative data from antifungal susceptibility testing should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Candida parapsilosis ATCC 22019 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Cryptococcus neoformans ATCC 52817 | ||
| Trichophyton rubrum ATCC 28188 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of fungal growth is inhibited, respectively.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MFC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Aspergillus fumigatus ATCC 204305 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi. Dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells.
-
Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Following the MIC determination, take 10 µL aliquots from the wells that showed complete inhibition of growth.
-
Spot the aliquots onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Hypothetical Signaling Pathway for Antifungal Action
Based on the known mechanisms of α,β-unsaturated ketones, a plausible mechanism of action could involve the inhibition of key fungal enzymes through Michael addition.
Caption: Proposed Mechanism of Action via Enzyme Inhibition.
Application Notes and Protocols: Michael Addition Reactions Involving 2-Methylnon-2-en-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] This reaction is widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients, due to its versatility and the high yields often achieved under mild conditions.[1][3] 2-Methylnon-2-en-4-one, an α,β-unsaturated ketone, serves as a versatile Michael acceptor, enabling the introduction of a variety of functional groups at the β-position. The resulting adducts are valuable intermediates in the development of novel therapeutics and other fine chemicals.
These application notes provide an overview of Michael addition reactions involving this compound and offer detailed protocols for conducting these reactions with common classes of Michael donors. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols are based on well-established procedures for structurally similar α,β-unsaturated ketones.[4][5]
Reaction Principle
The Michael addition reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[2][6] The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized nucleophile (e.g., an enolate).[2]
General Reaction Scheme:
Caption: General scheme of a Michael addition reaction.
Applications in Drug Development
The products of Michael additions are often key intermediates in the synthesis of pharmaceuticals. The 1,5-dicarbonyl moiety or the newly introduced functional group can be further elaborated to construct complex molecular architectures found in biologically active compounds. For instance, the addition of nitrogen or sulfur nucleophiles can lead to the synthesis of various heterocyclic compounds with potential therapeutic applications.[3][7]
Experimental Protocols
The following are generalized protocols for the Michael addition of various nucleophiles to this compound. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst loading) for their specific substrate and desired outcome.
Protocol 1: Michael Addition of a Malonate Ester
This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add diethyl malonate (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C to generate the enolate.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the Michael addition of diethyl malonate.
Protocol 2: Aza-Michael Addition of an Amine
This protocol outlines the addition of a secondary amine, such as piperidine, to this compound.
Materials:
-
This compound
-
Piperidine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add piperidine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel or distillation.
Protocol 3: Thia-Michael Addition of a Thiol
This protocol describes the addition of a thiol, such as thiophenol, to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in dichloromethane.
-
Add triethylamine (0.1 equivalents) as a catalyst.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for Michael Additions to α,β-Unsaturated Ketones
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Yield (%) | Reference |
| Dibenzyl malonate | 2-Cyclopentenone | Chiral diamine/MeOH | 98 | [4] |
| Diethyl malonate | Chalcone | (R,R)-DPEN/Salicylic acid | 99 | [5] |
| Thiophenol | 2-Cyclohexen-1-one | None/[bmim]PF₆/H₂O | 97 | N/A |
| Piperidine | Methyl vinyl ketone | None/Neat | >95 | N/A |
Table 2: Enantioselectivity in Asymmetric Michael Additions
| Michael Donor | Michael Acceptor | Catalyst | Enantiomeric Excess (ee, %) | Reference |
| Dibenzyl malonate | 2-Cyclopentenone | Chiral diamine | 94 | [4] |
| Diethyl malonate | Chalcone | (R,R)-DPEN/Salicylic acid | >99 | [5] |
Signaling Pathways and Logical Relationships
The stereochemical outcome of an asymmetric Michael addition is determined by the interaction between the chiral catalyst, the Michael donor, and the Michael acceptor in the transition state. The catalyst can activate both the nucleophile and the electrophile, creating a chiral environment that favors the formation of one enantiomer over the other.
Diagram of a Catalytic Cycle:
Caption: A simplified catalytic cycle for an asymmetric Michael addition.
Conclusion
The Michael addition reaction is a powerful tool for the functionalization of this compound and related α,β-unsaturated ketones. The protocols provided herein offer a starting point for researchers to explore these transformations. The versatility of the Michael addition, coupled with the potential for asymmetric catalysis, makes it an invaluable reaction in the synthesis of complex molecules for drug discovery and development. Further research into the specific applications of this compound as a Michael acceptor is warranted to fully exploit its synthetic potential.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Methylnon-2-en-4-one for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnon-2-en-4-one is an α,β-unsaturated ketone that can be challenging to analyze directly due to its volatility and potential for thermal degradation. Derivatization is a crucial technique employed to enhance the analytical properties of such compounds, improving their thermal stability, chromatographic behavior, and detector response. This document provides detailed application notes and protocols for two widely used derivatization methods for this compound:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This method converts the ketone into a stable oxime derivative, which is highly amenable to GC separation and sensitive detection by MS, particularly in the negative chemical ionization (NCI) mode.[1] PFBHA reacts quantitatively with ketones to form oximes that are stable at elevated temperatures, and the resulting derivatives can be readily resolved by gas chromatography.[2][3]
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: This classic method involves the reaction of the ketone with DNPH to form a 2,4-dinitrophenylhydrazone, a brightly colored derivative that can be easily detected by UV-Vis spectrophotometry.[4][5] This technique is robust and widely applicable for the quantification of carbonyl compounds.[4][5]
Quantitative Data Summary
The following tables summarize typical quantitative data for the derivatization of ketones and aldehydes using PFBHA and DNPH. While specific data for this compound is not extensively available in the literature, the data presented for structurally similar compounds, particularly other α,β-unsaturated carbonyls, provides a strong indication of the expected performance of these methods.
Table 1: Quantitative Data for PFBHA Derivatization followed by GC-MS Analysis
| Analyte (similar to this compound) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| Crotonaldehyde | 0.13 µg/m³ | - | >85% | [6] |
| Methyl Vinyl Ketone | - | - | 82-117% | |
| Various Carbonyls | 11-36 ng/L | 8-26 ng/L | 96.3-97.4% | [6] |
Table 2: Quantitative Data for DNPH Derivatization followed by HPLC-UV Analysis
| Analyte (similar to this compound) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |
| Crotonaldehyde | - | - | >0.999 | [4] |
| General Ketones | 10-20 mg/L | - | 0.999 | [7] |
| Various Carbonyls | 33.9-104.5 ng/mL | 181.2-396.8 ng/mL | >0.999 | [4] |
| Muscone | 0.005 µg/mL | 0.04 µg/mL | 0.9999 | [8] |
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol details the derivatization of this compound with PFBHA and subsequent analysis by GC-MS.
1. Principle
This compound reacts with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a condensation reaction to form the corresponding O-pentafluorobenzyl oxime. This derivative is more volatile and thermally stable than the parent ketone, and the pentafluorobenzyl group provides a strong response in electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). The reaction can produce two geometric isomers, the (E) and (Z) oximes, which may be separated chromatographically.
2. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Reagent-grade water (e.g., Milli-Q)
-
Hexane or Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl), 1.0 M
-
Sodium hydroxide (NaOH), 1.0 M
-
Glass vials with PTFE-lined screw caps (2 mL and 10 mL)
-
Micropipettes and tips
-
Vortex mixer
-
Heating block or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3. Experimental Workflow
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
4. Step-by-Step Procedure
-
Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.
-
Sample Preparation:
-
For liquid samples, accurately transfer 1 mL of the sample containing this compound into a 10 mL glass vial.
-
For solid samples, perform a suitable extraction to dissolve the analyte in an appropriate solvent. An aliquot of this extract is then used.
-
-
Derivatization Reaction:
-
To the sample vial, add 1 mL of the PFBHA reagent solution.
-
Adjust the pH of the solution to approximately 4 using 1.0 M HCl.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath at 60°C for 60 minutes.[1]
-
-
Extraction of the Derivative:
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane or dichloromethane to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean 2 mL vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS system.
-
GC Conditions (suggested):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI mode is often more selective and sensitive for PFBHA derivatives.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the this compound-PFBHA oxime derivative for enhanced sensitivity.
-
-
Protocol 2: DNPH Derivatization for HPLC-UV Analysis
This protocol outlines the derivatization of this compound with DNPH and subsequent analysis by HPLC with UV detection.
1. Principle
This compound reacts with 2,4-dinitrophenylhydrazine in an acidic medium through a nucleophilic addition-elimination (condensation) reaction to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, allowing for sensitive detection in the UV region (typically around 360 nm).[4] It is important to note that unsymmetrical ketones can form syn- and anti-isomers of the hydrazone, which may result in two closely eluting peaks in the chromatogram.
2. Materials and Reagents
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Water, HPLC grade
-
Glass vials with PTFE-lined screw caps (10 mL)
-
Micropipettes and tips
-
Vortex mixer
-
Water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
3. Experimental Workflow
Caption: Workflow for DNPH derivatization and HPLC-UV analysis.
4. Step-by-Step Procedure
-
Preparation of DNPH Reagent:
-
Carefully dissolve 200 mg of DNPH in 100 mL of acetonitrile.
-
Add 1.25 mL of concentrated hydrochloric acid to the solution. This reagent should be stored in a dark, cool place and is typically stable for several weeks.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the expected calibration range.
-
-
Derivatization Reaction:
-
In a 10 mL glass vial, mix 1 mL of the sample solution with 4 mL of the DNPH reagent. For optimal results, a molar ratio of DNPH to the ketone of at least 300 is recommended to drive the reaction to completion.[8]
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a water bath at 65°C for 30 minutes.[8]
-
-
Sample for Analysis:
-
Allow the vial to cool to room temperature.
-
Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Inject 5-20 µL of the filtered sample into the HPLC system.
-
HPLC Conditions (suggested):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set to 360 nm.[4]
-
-
Concluding Remarks
The choice between PFBHA-GC-MS and DNPH-HPLC for the analysis of this compound will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation. The PFBHA method generally offers higher sensitivity, especially with NCI-MS, making it suitable for trace-level analysis. The DNPH method is a robust and cost-effective alternative, well-suited for routine analysis where high sensitivity is not the primary concern. For both methods, it is crucial to prepare calibration standards of the derivatized this compound to ensure accurate quantification.
References
- 1. d-nb.info [d-nb.info]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. hou.usra.edu [hou.usra.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Methylnon-2-en-4-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylnon-2-en-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between pentanal and 2-butanone. In this reaction, the enolate of 2-butanone acts as the nucleophile, attacking the carbonyl carbon of pentanal. Subsequent dehydration of the aldol addition product yields the target α,β-unsaturated ketone.
Q2: Which enolate of 2-butanone is preferentially formed?
A2: 2-Butanone has two α-carbons, and therefore, two different enolates can be formed. The kinetic enolate is formed by deprotonation of the methyl group, while the thermodynamic enolate results from deprotonation of the methylene group. Under typical thermodynamic conditions (e.g., using hydroxide or alkoxide bases at room temperature or with heating), the more substituted and stable thermodynamic enolate is favored. However, for a successful crossed aldol condensation with an aldehyde, it is the kinetic enolate that is desired to avoid steric hindrance and favor the attack on the aldehyde.
Q3: How can I favor the formation of the desired product over side products?
A3: To favor the formation of this compound, it is crucial to control the reaction conditions to minimize self-condensation of both pentanal and 2-butanone. A common strategy is to add the 2-butanone slowly to a mixture of the pentanal and the base. This ensures that the concentration of the enolate-forming ketone is kept low, reducing the likelihood of its self-condensation. Since aldehydes are generally more reactive electrophiles than ketones, the formed enolate of 2-butanone will preferentially attack the more abundant pentanal.
Q4: What are the expected spectroscopic data for this compound?
A4: The structure of this compound can be confirmed using various spectroscopic methods. Key expected data includes:
-
1H NMR: Signals for the vinylic proton, the methyl group attached to the double bond, the methylene groups of the pentyl chain, and the terminal methyl group of the pentyl chain.
-
13C NMR: Resonances for the carbonyl carbon, the two sp2 hybridized carbons of the double bond, and the sp3 hybridized carbons of the methyl and pentyl groups.
-
IR Spectroscopy: A strong absorption band for the conjugated C=O stretch (typically around 1670-1690 cm-1) and a C=C stretch (around 1620-1640 cm-1).
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of this compound (154.25 g/mol ).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Formation of Side Products: Significant self-condensation of pentanal or 2-butanone. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Retro-Aldol Reaction: The initial aldol addition product reverts to starting materials. | 1. Control Reactant Addition: Slowly add 2-butanone to a mixture of pentanal and the base. Maintain a low temperature initially to favor the crossed addition. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be necessary to drive the dehydration step. 3. Promote Dehydration: Ensure conditions are sufficient for dehydration (e.g., heating) to shift the equilibrium towards the more stable conjugated enone product. |
| Presence of Multiple Products in the Final Mixture | 1. Self-Condensation Products: Formation of self-condensation products of both pentanal and 2-butanone. 2. Isomeric Enone Products: Formation of the undesired regioisomer from the thermodynamic enolate of 2-butanone. | 1. Refine Addition Technique: Use a syringe pump for very slow and controlled addition of 2-butanone. 2. Use of a Bulky Base: Consider using a sterically hindered base like lithium diisopropylamide (LDA) to selectively form the kinetic enolate of 2-butanone. This would be a separate, pre-formation step before the addition of pentanal. |
| Isolation of the Aldol Addition Product Instead of the Enone | Insufficient Dehydration: Reaction temperature is too low, or the reaction time is too short for the elimination of water to occur. | Increase Reaction Temperature and/or Time: After the initial aldol addition (which can be monitored by TLC), increase the temperature of the reaction mixture to promote dehydration. The formation of the conjugated system can often be observed by a color change. |
| Difficulty in Purifying the Product | Similar Polarity of Products: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | Optimize Purification Method: - Distillation: If the boiling points of the products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. - Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent system can be employed. |
Experimental Protocols
General Protocol for the Base-Catalyzed Crossed Aldol Condensation of Pentanal and 2-Butanone
This protocol provides a general framework. Optimization of specific parameters may be required.
Materials:
-
Pentanal
-
2-Butanone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or another suitable solvent)
-
Diethyl ether (or other extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (e.g., 0.1 equivalents relative to the limiting reagent) in ethanol.
-
Initial Mixture: To the basic ethanolic solution, add pentanal (1.0 equivalent). Cool the mixture in an ice bath.
-
Controlled Addition: Add 2-butanone (1.0 to 1.2 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction may take several hours. Gentle heating may be applied to promote dehydration to the enone.
-
Workup:
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Pentanal:2-Butanone Molar Ratio | 1 : 1.1 |
| Catalyst (NaOH) Loading | 10 mol% |
| Solvent | Ethanol |
| Reaction Temperature | 0 °C (addition), then 25-50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% (after purification) |
Note: These values are illustrative and may need to be optimized for specific laboratory conditions.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Technical Support Center: Synthesis of 2-Methylnon-2-en-4-one via Aldol Condensation
Welcome to the technical support center for the synthesis of 2-Methylnon-2-en-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the aldol condensation of 2-butanone and pentanal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Catalyst: The choice of an acidic or basic catalyst significantly impacts the reaction. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures. 3. Improper Molar Ratio of Reactants: An incorrect ratio of 2-butanone to pentanal can lead to the formation of side products or unreacted starting materials. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Catalyst Selection: For the desired product, a basic catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally preferred to favor deprotonation at the methyl group of 2-butanone. 2. Temperature Optimization: Start with room temperature and monitor the reaction progress. Gentle heating (40-60°C) may be necessary to drive the reaction to completion, but avoid excessive heat which can promote polymerization and other side reactions. 3. Molar Ratio Adjustment: An excess of the enolizable ketone (2-butanone) is often used to ensure the complete conversion of the aldehyde (pentanal). A molar ratio of 2:1 to 5:1 (2-butanone:pentanal) can be a good starting point. 4. Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). Continue the reaction until the pentanal spot is no longer visible. |
| Formation of Multiple Products | 1. Regioselectivity of 2-Butanone: 2-butanone has two alpha-carbons (at C1 and C3) that can be deprotonated, leading to two different enolates and subsequently two different aldol products. 2. Self-Condensation of 2-Butanone: 2-butanone can react with itself to form a self-condensation product. 3. Cannizzaro Reaction of Pentanal: Under strongly basic conditions, pentanal can undergo a Cannizzaro reaction, especially if it has no alpha-hydrogens. | 1. Control of Regioselectivity: Basic catalysts (e.g., NaOH, KOH) favor the formation of the kinetic enolate from the methyl group (C1), leading to the desired linear product. Acidic catalysts tend to favor the thermodynamic enolate from the methylene group (C3), resulting in a branched isomer. Therefore, use a basic catalyst. 2. Minimizing Self-Condensation: Slowly adding the pentanal to a mixture of the 2-butanone and the base can help to minimize the self-condensation of the ketone. 3. Avoid Excessively Strong Base/High Temperatures: Use a moderate concentration of the base and avoid high temperatures to disfavor the Cannizzaro reaction. |
| Product is an Oily Mixture and Difficult to Purify | 1. Presence of Aldol Addition Product: The initial β-hydroxy ketone (aldol addition product) may not have fully dehydrated to the final α,β-unsaturated ketone. 2. Contamination with Side Products: As mentioned above, various side products can be present. | 1. Promote Dehydration: If the aldol addition product is isolated, it can be dehydrated by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or by adjusting the initial reaction conditions (e.g., using a higher concentration of base or a higher reaction temperature). 2. Purification: Column chromatography is often necessary to separate the desired product from isomers and other impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. |
| Reaction Does Not Start | 1. Inactive Catalyst: The catalyst may have degraded. 2. Wet Reagents/Solvents: Water can interfere with the reaction, especially with organometallic bases. | 1. Use Fresh Catalyst: Ensure the base is not old or has been improperly stored. 2. Use Anhydrous Conditions: While some water is often present in base-catalyzed aldol reactions, using dry solvents and reagents is good practice, particularly when using strong bases like LDA. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: Which catalyst is better for this reaction, an acid or a base?
A2: A base catalyst is generally preferred for the synthesis of this compound from 2-butanone and pentanal. This is to promote the formation of the kinetic enolate from the less substituted α-carbon (the methyl group) of 2-butanone, leading to the desired linear product. Acid catalysts tend to favor the formation of the more substituted (thermodynamic) enolate, which would result in the isomeric product, 3-methyl-3-nonen-5-one.
Q3: What are the main side products to expect in this reaction?
A3: The main side products include:
-
The isomeric product from the reaction at the methylene group of 2-butanone.
-
The self-condensation product of 2-butanone.
-
The aldol addition product (the β-hydroxy ketone) if dehydration is incomplete.
-
Products from the Cannizzaro reaction of pentanal under strongly basic conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the reactants and products. The reaction is complete when the spot corresponding to pentanal has disappeared.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is a good starting point. Distillation under reduced pressure can also be used if the product is thermally stable and the boiling points of the components are sufficiently different.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound, based on general principles of the aldol condensation and findings from similar reactions.
| Parameter | Condition | Expected Effect on Yield of this compound | Rationale |
| Catalyst | Basic (e.g., NaOH, KOH) | Higher Yield | Favors the formation of the kinetic enolate from the methyl group of 2-butanone, leading to the desired linear product. |
| Acidic (e.g., H₂SO₄, TsOH) | Lower Yield | Promotes the formation of the thermodynamic enolate from the methylene group, leading to the isomeric product. | |
| Temperature | Low (e.g., 0-25°C) | Lower Yield | The reaction rate may be too slow for practical synthesis. |
| Moderate (e.g., 25-60°C) | Optimal Yield | Provides a good balance between reaction rate and minimizing side reactions. | |
| High (e.g., >60°C) | Lower Yield | Can lead to increased side reactions such as self-condensation and polymerization. | |
| Molar Ratio (2-Butanone:Pentanal) | 1:1 | Moderate Yield | May result in incomplete conversion of pentanal and a higher proportion of self-condensation products. |
| >1:1 (e.g., 2:1 to 5:1) | Higher Yield | Using an excess of the ketone helps to drive the reaction towards the desired cross-condensation product and ensures complete consumption of the aldehyde. | |
| Solvent | Protic (e.g., Ethanol) | Good Yield | Commonly used for base-catalyzed aldol condensations and helps to dissolve the reactants and catalyst. |
| Aprotic (e.g., THF, Dichloromethane) | Variable Yield | Can be effective, particularly with stronger bases like LDA, but requires anhydrous conditions. |
Experimental Protocols
General Protocol for the Base-Catalyzed Aldol Condensation of 2-Butanone and Pentanal
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
2-Butanone
-
Pentanal (Valeraldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in ethanol.
-
Addition of Ketone: To the ethanolic base solution, add 2-butanone (2-5 equivalents).
-
Addition of Aldehyde: Cool the mixture in an ice bath. Slowly add pentanal (1 equivalent) dropwise from the dropping funnel over a period of 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete (as indicated by TLC), neutralize the mixture with dilute hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Stability of 2-Methylnon-2-en-4-one under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-Methylnon-2-en-4-one under various experimental conditions.
Troubleshooting Guide
Encountering unexpected results during your experiments with this compound? Consult the table below for common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Starting Material / Low Yield | Degradation under Acidic Conditions: The α,β-unsaturated ketone moiety is susceptible to acid-catalyzed reactions. This can include hydrolysis of the enone system or a retro-aldol reaction. | - pH Control: Maintain the reaction pH in the neutral to slightly acidic range (pH 4-6) if compatible with your experimental goals. - Temperature Management: Perform reactions at lower temperatures to minimize degradation rates. - Reaction Time: Optimize the reaction time to maximize product formation while minimizing degradation of the starting material. |
| Degradation under Basic Conditions: Basic conditions can promote a retro-aldol reaction, leading to the cleavage of this compound. Michael addition of hydroxide or other nucleophiles can also occur. | - Use of Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base. - Anhydrous Conditions: If applicable, perform the reaction under anhydrous conditions to prevent hydroxide-mediated degradation. - Temperature and Time: As with acidic conditions, minimize the reaction temperature and duration. | |
| Appearance of Unexpected Peaks in Analysis (e.g., HPLC, GC-MS) | Formation of Degradation Products: The additional peaks likely correspond to byproducts from the degradation of this compound. | - Characterize Byproducts: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected peaks. This can help in elucidating the degradation pathway. - Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unexpected peaks in your experimental samples. |
| Isomerization: Under certain conditions, the double bond in the enone system could potentially isomerize. | - NMR Analysis: Use 1H NMR to confirm the stereochemistry of the double bond in your starting material and product. | |
| Inconsistent Results / Poor Reproducibility | Variability in Reagent Quality or pH: The stability of this compound is sensitive to the reaction environment. Minor variations in the pH of your reaction mixture or the quality of your reagents can lead to inconsistent levels of degradation. | - Standardize Reagents: Use reagents from the same batch and of high purity. - Buffer System: Employ a suitable buffer system to maintain a constant pH throughout the experiment. - Inert Atmosphere: If oxidation is a suspected issue, conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis (Michael Addition of Water): The double bond can be protonated, making the β-carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a β-hydroxy ketone, which may or may not be stable under the reaction conditions.
-
Acid-Catalyzed Retro-Aldol Reaction: The ketone can be protonated, which can initiate a reverse aldol condensation, leading to the cleavage of the molecule into smaller carbonyl compounds.
Q2: How does this compound degrade in the presence of a base?
A2: In basic media, the primary degradation pathway is the retro-aldol reaction . A hydroxide ion can deprotonate the α-carbon, leading to the formation of an enolate. This can be followed by cleavage of the carbon-carbon bond between the α and β carbons, breaking the molecule into two smaller carbonyl compounds. Additionally, Michael addition of hydroxide or other nucleophiles present in the reaction mixture to the β-carbon can occur.
Q3: What are the expected degradation products of this compound?
A3: Based on the likely degradation pathways, the expected degradation products are:
-
From Retro-Aldol Reaction: Acetone and hexanal.
-
From Michael Addition of Water: 2-Methyl-4-hydroxynonan-2-one.
The relative amounts of these products will depend on the specific conditions (pH, temperature, solvent, and reaction time).
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the parent compound, this compound, from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both separation and identification of volatile degradation products.
Q5: Are there any specific storage conditions recommended for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dark place in a tightly sealed container. To minimize the risk of degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and away from strong acids, bases, and oxidizing agents.
Data Presentation
The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are intended to provide a general idea of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected | Degradation Product(s) (%) |
| 0.1 M HCl at 60 °C | 24 | 85.2 | 2-Methyl-4-hydroxynonan-2-one, Acetone, Hexanal | 10.5 (β-hydroxy ketone), 4.3 (retro-aldol products) |
| 0.1 M NaOH at 60 °C | 24 | 78.9 | Acetone, Hexanal | 21.1 |
| 3% H₂O₂ at 25 °C | 24 | 98.1 | Minor unidentified peaks | < 2 |
| Thermal (80 °C) | 24 | 99.5 | No significant degradation | < 0.5 |
| Photostability (ICH Q1B) | 24 | 99.8 | No significant degradation | < 0.2 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80 °C for 24 hours.
-
At specified time points, dissolve a known amount of the solid in the mobile phase.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after the exposure period.
-
3. Analytical Method:
-
HPLC-UV:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-240 nm).
-
Injection Volume: 10 µL.
-
-
GC-MS (for identification of volatile degradation products):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the components.
-
Ionization: Electron Ionization (EI).
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the degradation products formed under each stress condition.
-
Ensure mass balance is achieved to account for all the degraded material.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methylnon-2-en-4-one
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylnon-2-en-4-one.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy of integration, reduce resolution, and indicate underlying issues in the chromatographic system.[1][2] A tailing factor (Tf) greater than 1.2 often signifies a potential problem.[1]
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound can stem from several factors, broadly categorized into column interactions, mobile phase effects, sample issues, and instrument setup. Follow this systematic approach to identify and resolve the issue.
Column-Related Issues
Secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing.[3][4] For silica-based columns, residual silanol groups can interact with polar analytes.[3][4]
-
Secondary Silanol Interactions: The ketone group in this compound can have a polar interaction with active silanol groups on the silica packing material. This is a common cause of peak tailing for polar and basic compounds.[3][5]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces tailing for polar compounds.[3][5]
-
Consider a Polar-Embedded or Polar-Endcapped Phase: These columns offer alternative selectivity and can provide better peak shapes for compounds with polar functional groups.[1]
-
Operate at a Lower pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][6]
-
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[7] Physical degradation or voids in the packing bed can also lead to tailing.[8][9]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter from the sample.[2][10]
-
Flush the Column: Reverse flushing the column with a strong solvent may remove contaminants.[11]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged and require replacement.[1][8]
-
-
Mobile Phase Issues
The composition of the mobile phase plays a critical role in peak shape.
-
Incorrect pH or Insufficient Buffer Capacity: If the mobile phase pH is near the pKa of the analyte or if the buffer concentration is too low, peak shape can be poor.[5]
-
Solution:
-
Adjust Mobile Phase pH: For a neutral compound like this compound, a mobile phase pH between 2.5 and 7.0 is generally suitable. However, to minimize silanol interactions, a lower pH is often beneficial.[6]
-
Increase Buffer Strength: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a consistent pH.[1][12]
-
-
-
Inadequate Solvent Strength: A mobile phase that is too weak can cause the analyte to linger on the column, resulting in broader, tailing peaks.[1]
-
Solution:
-
Increase Organic Modifier Concentration: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 5-10% to achieve a more symmetrical peak.[1]
-
-
Sample-Related Issues
The sample itself or how it is prepared can be the source of peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][9]
-
Strong Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][13]
-
Solution:
-
Match Injection Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.[1]
-
-
Instrument-Related Issues
Problems with the HPLC system can contribute to peak tailing.
-
Extra-Column Band Broadening: Dead volume in the system, such as from long or wide-bore tubing, loose fittings, or a large detector cell, can cause peaks to broaden and tail.[1][5]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.
Caption: A flowchart for troubleshooting peak tailing.
Visualizing Analyte-Stationary Phase Interactions
The diagram below illustrates how secondary interactions with residual silanol groups on the stationary phase can cause peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. waters.com [waters.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
Challenges in the scale-up of 2-Methylnon-2-en-4-one production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylnon-2-en-4-one, a model α,β-unsaturated ketone. The primary synthetic route discussed is the base-catalyzed aldol condensation of 2-butanone and hexanal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up and production of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LOW-YIELD-01 | My reaction yield is consistently low. What are the likely causes and how can I improve it? | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate base concentration. - Formation of side products. - Product loss during workup and purification. | - Monitor reaction completion: Use TLC or GC to track the disappearance of starting materials. - Optimize temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature is often found through experimentation, typically starting at room temperature and gradually increasing if needed.[1] - Adjust base concentration: A dilute base is generally preferred for aldol condensations to minimize side reactions like the Cannizzaro reaction.[2][3] - Control addition rate: Slowly add the aldehyde to a mixture of the ketone and base to favor the desired cross-condensation over self-condensation of the aldehyde.[4] - Improve workup: Ensure proper pH adjustment during extraction and use appropriate solvents to minimize product loss. |
| MULTI-PROD-02 | I am observing multiple products in my reaction mixture. How can I improve the selectivity for this compound? | - Self-condensation of 2-butanone. - Self-condensation of hexanal. - Formation of the aldol addition product without subsequent dehydration. | - Use a non-enolizable aldehyde (if applicable): While hexanal is enolizable, for other syntheses, using a non-enolizable aldehyde simplifies the product mixture. - Control stoichiometry: Use a slight excess of the ketone to ensure the aldehyde is consumed. - Promote dehydration: Increasing the reaction temperature or using a stronger base can favor the elimination of water to form the conjugated enone.[5][6] |
| PUR-DIFFICULTY-03 | I am having difficulty purifying the final product. What are the common impurities and how can I remove them? | - Unreacted starting materials. - Aldol addition intermediate. - Self-condensation byproducts. - Polymeric materials. | - Optimize reaction: A cleaner reaction will simplify purification. - Washing: Wash the crude product with water to remove the base and any water-soluble impurities. A wash with a dilute acid can also help neutralize any remaining base.[7] - Recrystallization: This is an effective method for purifying solid products. Ethanol is often a suitable solvent.[8] - Column chromatography: For liquid products or difficult separations, silica gel chromatography can be employed. |
| SCALE-UP-04 | The reaction works well on a small scale, but I'm facing challenges during scale-up. What should I consider? | - Inefficient heat transfer. - Poor mixing. - Localized high concentrations of reactants or base. | - Ensure adequate cooling: Aldol condensations are often exothermic. A robust cooling system is crucial to maintain the optimal reaction temperature. - Use appropriate agitation: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized hotspots or high concentrations. - Controlled addition: On a larger scale, the rate of addition of reactants becomes even more critical. Use a dropping funnel or a syringe pump for controlled addition. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed aldol condensation to form this compound?
A1: The reaction proceeds in three main steps:
-
Enolate Formation: A base (e.g., hydroxide) removes an acidic α-hydrogen from 2-butanone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of hexanal, forming a β-hydroxy ketone (aldol addition product).
-
Dehydration: The β-hydroxy ketone is then dehydrated (loses a molecule of water) to form the α,β-unsaturated ketone, this compound. This step is often promoted by heat.[4]
Caption: Base-catalyzed aldol condensation mechanism.
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions are the self-condensation of both the ketone (2-butanone) and the aldehyde (hexanal). If two different carbonyl compounds that can both form enolates are used, a mixture of up to four products can be formed.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ820748 - The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Byproduct Formation in Conjugate Addition Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation in conjugate addition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in conjugate addition reactions?
A1: The most common byproducts are typically the result of competing reaction pathways. These include:
-
1,2-Addition Products: Nucleophilic attack at the carbonyl carbon instead of the β-carbon of an α,β-unsaturated carbonyl compound.[1][2][3] This is especially prevalent with highly reactive nucleophiles.
-
Polymerization: The product of a conjugate addition can itself act as a nucleophile (donor) and react with the starting α,β-unsaturated compound (acceptor), leading to polymer chains.[1][4]
-
Self-Condensation Products: Aldol or Claisen condensation of the starting materials or products can occur, particularly under basic conditions.
-
Products from Double Addition: In some cases, a second nucleophile can add to the initial conjugate addition product, especially if the intermediate enolate is not quenched effectively.[5]
Q2: How can I favor the desired 1,4-conjugate addition over the 1,2-addition byproduct?
A2: Several strategies can be employed to promote 1,4-addition:
-
Choice of Nucleophile: "Soft" nucleophiles preferentially attack the "soft" electrophilic β-carbon, favoring 1,4-addition.[6] Examples include organocuprates (Gilman reagents), thiols, amines, and enamines.[7][8] In contrast, "hard" nucleophiles like organolithium and Grignard reagents are more prone to 1,2-addition due to their high charge density favoring attack at the hard carbonyl carbon.[7][8][9]
-
Reaction Conditions:
-
Thermodynamic vs. Kinetic Control: The 1,4-adduct is generally the thermodynamically more stable product.[1] Running the reaction at higher temperatures or for longer durations can allow the reversible 1,2-addition to equilibrate to the more stable 1,4-product.[1][9] Conversely, low temperatures often favor the kinetically preferred 1,2-addition.[9]
-
Lewis Acids: The addition of a Lewis acid can activate the carbonyl group, sometimes influencing the regioselectivity of the addition.
-
Q3: What methods can be used to prevent polymerization during my conjugate addition reaction?
A3: Polymerization can be minimized by controlling the reactivity of the intermediate enolate formed after the initial conjugate addition.[1] Key strategies include:
-
Using Weakly Basic Nucleophiles: Employing nucleophiles that are weak bases allows the reaction to be run under conditions where the product enolate is rapidly protonated by a protic solvent or a mild acid, preventing it from reacting further.[1]
-
In Situ Quenching/Trapping: The intermediate enolate can be "trapped" by adding an electrophile to the reaction mixture, leading to a tandem conjugate addition-alkylation sequence.[1]
-
Catalyst Control: Using only a catalytic amount of base can help control the concentration of reactive enolates at any given time.[1]
Q4: Can the solvent choice impact the formation of byproducts?
A4: Yes, the solvent can play a crucial role. Polar, aprotic solvents are often used. In some cases, polar solvents can help to make the 1,2-addition reversible, thus favoring the formation of the thermodynamic 1,4-addition product, especially at higher temperatures.[1] Protic solvents can protonate the intermediate enolate, which can help to prevent polymerization.[1]
Troubleshooting Guides
Issue 1: Predominance of 1,2-Addition Product
| Potential Cause | Troubleshooting Step | Rationale |
| "Hard" nucleophile used (e.g., Grignard, organolithium) | Switch to a "softer" nucleophile like an organocuprate (Gilman reagent).[7][8] | Soft nucleophiles have a greater propensity for 1,4-addition.[6] |
| Reaction run at low temperature | Increase the reaction temperature. | This can promote the reversal of the kinetically favored 1,2-addition to form the thermodynamically stable 1,4-product.[1][9] |
| Highly reactive carbonyl group (e.g., aldehyde) | Consider using a less reactive derivative (e.g., an ester or amide) if the substrate allows.[10] | Less reactive carbonyls decrease the rate of 1,2-addition.[10] |
Issue 2: Significant Polymerization of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Product enolate is too reactive | Use a weaker base or a protic solvent.[1] | This facilitates rapid protonation of the product enolate, preventing it from acting as a nucleophile.[1] |
| High concentration of reactants | Perform the reaction at high dilution. | Lowering the concentration of the acceptor can reduce the rate of polymerization. |
| Stoichiometric base used | Use a catalytic amount of base. | This limits the concentration of the reactive enolate at any given time.[1] |
Issue 3: Low or No Conversion to Product
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently nucleophilic reagent | Use a stronger nucleophile or a more reactive Michael acceptor. | The nucleophilicity of the donor and electrophilicity of the acceptor are critical for the reaction to proceed. |
| Unfavorable reaction equilibrium | Add a proton source to the reaction. | Protonation of the final enolate can shift the equilibrium towards the product.[1] |
| Inappropriate catalyst or reaction conditions | Screen different catalysts (e.g., Lewis acids, bases) and temperatures.[11] | The optimal conditions are highly dependent on the specific substrates. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Conditions to Minimize 1,2-Addition
-
Setup: In parallel reaction vessels, add the α,β-unsaturated carbonyl compound and the chosen solvent.
-
Temperature Screening: Equilibrate each vessel to a different temperature (e.g., -78°C, -20°C, 0°C, room temperature, 50°C).
-
Nucleophile Addition: Slowly add the nucleophile to each vessel. If using a solid, dissolve it in the reaction solvent first.
-
Time Course Analysis: Take aliquots from each reaction at various time points (e.g., 1h, 4h, 12h, 24h).
-
Quenching: Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Analysis: Analyze the crude reaction mixture of each aliquot by a suitable method like ¹H NMR, GC-MS, or LC-MS to determine the ratio of 1,4-adduct to 1,2-adduct.[12]
-
Data Compilation: Tabulate the product ratios as a function of temperature and time to identify the optimal conditions for maximizing the 1,4-adduct.
Protocol 2: Quantification of Byproducts using an Internal Standard
-
Standard Preparation: Prepare a stock solution of a suitable internal standard (a compound that does not react with any of the components in the reaction mixture and has a distinct signal in the analytical method).
-
Reaction Sampling: At desired time points, withdraw a precise volume of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction and add a precise volume of the internal standard stock solution.
-
Analysis: Analyze the prepared sample using GC, HPLC, or NMR.
-
Quantification: Determine the response factors of the desired product and the major byproducts relative to the internal standard by analyzing known concentrations of each.
-
Calculation: Calculate the concentration and yield of the desired product and byproducts in the reaction mixture based on their relative peak areas (or integrals) compared to the internal standard.
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways.
Caption: Troubleshooting flowchart for byproduct minimization.
Caption: Workflow for optimizing reaction conditions.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conjugate addition polymerization of electron-deficient olefins - American Chemical Society [acs.digitellinc.com]
- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methylnon-2-en-4-one and Other Enones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Methylnon-2-en-4-one, an acyclic β-substituted α,β-unsaturated ketone, with other enones in common organic reactions. The reactivity of enones is a critical factor in various synthetic pathways, including the development of pharmaceutical compounds. Understanding the relative reactivity of different enones allows for the precise control of reaction outcomes. This comparison is supported by experimental data, primarily focusing on Michael additions and Diels-Alder reactions.
Introduction to Enone Reactivity
The reactivity of α,β-unsaturated ketones (enones) is primarily governed by the electrophilicity of the β-carbon and the dienophilicity of the carbon-carbon double bond. This reactivity is influenced by several factors, including:
-
Electronic Effects: Electron-withdrawing groups attached to the enone system increase its reactivity towards nucleophiles in conjugate additions. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky substituents on or near the double bond or carbonyl group can impede the approach of reactants, thereby reducing the reaction rate.[1][2]
-
Conformation: For an enone to participate in a Diels-Alder reaction as a dienophile, it must be able to adopt a planar conformation. In cyclic enones, the double bond is locked in a conformation that can affect its reactivity compared to acyclic analogues.[3]
This compound possesses the structure CH₃-C(CH₃)=CH-C(=O)-(CH₂)₄-CH₃, featuring a methyl group at the β-position. This substitution pattern significantly influences its reactivity profile compared to unsubstituted or α-substituted enones.
Comparative Reactivity Data
| Enone | Structure | Type | Mayr's Electrophilicity Parameter (E) | Reference |
| Methyl vinyl ketone | CH₂=CH-C(=O)-CH₃ | Acyclic, Unsubstituted | -18.4 | [3] |
| (E)-Pent-3-en-2-one | CH₃-CH=CH-C(=O)-CH₃ | Acyclic, β-substituted | -20.5 | [3] |
| This compound (inferred) | CH₃-C(CH₃)=CH-C(=O)-(CH₂)₄-CH₃ | Acyclic, β-substituted | ~ -21 to -22 | |
| 3-Methyl-pent-3-en-2-one | CH₃-CH=C(CH₃)-C(=O)-CH₃ | Acyclic, α,β-substituted | (less reactive) | [4] |
| Cyclopentenone | C₅H₆O | Cyclic | -22.0 | [3] |
| Cyclohexenone | C₆H₈O | Cyclic | -22.4 | [3] |
| 3-Methylcyclohexenone | C₇H₁₀O | Cyclic, β-substituted | -24.4 | [3] |
Data Interpretation:
-
β-Substitution: The presence of a methyl group at the β-position in (E)-pent-3-en-2-one makes it a weaker electrophile (less negative E value) compared to the unsubstituted methyl vinyl ketone. This is attributed to the electron-donating nature of the methyl group, which reduces the partial positive charge on the β-carbon.[5] We can infer a similar, perhaps slightly more pronounced, effect for this compound due to the larger alkyl chain.
-
Acyclic vs. Cyclic: Acyclic β-substituted enones are generally more reactive as electrophiles than their cyclic counterparts.[3] For instance, (E)-pent-3-en-2-one is a stronger electrophile than 3-methylcyclohexenone.
-
α,β-Disubstitution: Enones with substituents at both the α and β positions, such as 3-methyl-pent-3-en-2-one, exhibit significantly reduced reactivity in reactions like the Diels-Alder cycloaddition due to increased steric hindrance.[4]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess enone reactivity.
Michael Addition (Conjugate Addition)
This protocol describes a general procedure for the Michael addition of a nucleophile (e.g., dimethyl malonate) to an enone.
Materials:
-
Enone (e.g., this compound or a comparable enone)
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in methanol at 0 °C in a round-bottom flask is added dimethyl malonate (1.2 equivalents) dropwise. The mixture is stirred for 10 minutes.
-
A solution of the enone (1.0 equivalent) in methanol is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Michael adduct. The yield and purity are determined by weighing and spectroscopic analysis (¹H NMR, ¹³C NMR).
Diels-Alder Reaction
This protocol outlines a general procedure for the [4+2] cycloaddition of a diene (e.g., cyclopentadiene) to an enone (dienophile).
Materials:
-
Enone (e.g., this compound or a comparable enone)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (dry)
-
Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) (optional, for activated reactions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the enone (1.0 equivalent) in dry toluene is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
If a Lewis acid catalyst is used, it is added to the enone solution at 0 °C and stirred for 15 minutes.
-
Freshly cracked cyclopentadiene (1.5 equivalents) is added to the reaction mixture.
-
The reaction mixture is heated to reflux (or stirred at room temperature, depending on the reactivity of the enone) for 4-24 hours, with reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and quenched with water if a Lewis acid was used.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford the Diels-Alder adduct. The yield and diastereoselectivity of the product are determined.
Visualizing Reaction Mechanisms and Workflows
Michael Addition Signaling Pathway
Caption: General mechanism of a Michael addition reaction.
Experimental Workflow for Comparing Enone Reactivity
Caption: Workflow for comparing the reactivity of different enones.
References
- 1. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Methylnon-2-en-4-one and related α,β-unsaturated ketones. The information is compiled to assist in understanding the potential therapeutic applications and toxicological profiles of this class of compounds. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its probable activities based on well-established structure-activity relationships (SAR) within the α,β-unsaturated ketone family.
Introduction to α,β-Unsaturated Ketones
α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that underpins many of their biological effects. These compounds are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to form covalent adducts with biological nucleophiles, such as cysteine residues in proteins, through a process known as Michael addition. This can lead to the modulation of various cellular signaling pathways.
Comparative Biological Activity Data
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted Cytotoxicity (IC50, µM) | Predicted Antimicrobial Activity (MIC, µg/mL) | Reference |
| This compound | CCCCCC(=O)C=C(C)C | 154.25 | 10 - 50 | 50 - 200 | Hypothetical |
| 2-Hepten-4-one | CCCC(=O)C=CC | 112.17 | 20 - 100 | 100 - 400 | Hypothetical |
| 2-Octen-4-one | CCCCC(=O)C=CC | 126.20 | 15 - 80 | 80 - 300 | Hypothetical |
| 2-Nonen-4-one | CCCCCC(=O)C=CC | 140.22 | 10 - 60 | 60 - 250 | Hypothetical |
| 4,4-Dimethyl-2-cyclopenten-1-one | CC1(C)CC(=O)C=C1 | 110.15 | 5 - 20 | >500 | [1] |
Note: The predicted values for this compound and its unmethylated analogs are based on the general trend that cytotoxicity and antimicrobial activity of aliphatic α,β-unsaturated ketones are influenced by lipophilicity and steric hindrance around the Michael acceptor. The presence of the methyl group at the α-position in this compound may slightly modulate its reactivity compared to its unmethylated counterpart, 2-Nonen-4-one. The cyclic enone is included for comparison to highlight the impact of a constrained ring system on biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of α,β-unsaturated ketones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cytotoxicity Assessment: CellTox™ Green Cytotoxicity Assay
This assay measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from cells with compromised membrane integrity.
Protocol:
-
Reagent Preparation: Prepare the CellTox™ Green Dye solution according to the manufacturer's instructions.
-
Cell Seeding and Dosing: Plate cells in a 96-well plate and add the test compounds at various concentrations.
-
Dye Addition: Add the CellTox™ Green Dye to the wells at the time of cell seeding or compound addition.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The increase in fluorescence is proportional to the number of dead cells.
Signaling Pathways and Mechanisms of Action
The biological activity of α,β-unsaturated ketones is primarily attributed to their ability to act as Michael acceptors, leading to the covalent modification of cellular proteins. This can trigger various signaling pathways.
General Mechanism of Action
The electrophilic β-carbon of the α,β-unsaturated ketone system readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine. This covalent modification can alter the protein's structure and function, leading to downstream cellular effects.
Caption: General mechanism of action for α,β-unsaturated ketones.
Nrf2/ARE Signaling Pathway
Many α,β-unsaturated ketones are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).
Caption: Activation of the Nrf2/ARE pathway by α,β-unsaturated ketones.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the biological activity of a novel compound like this compound.
References
A Spectroscopic Showdown: 2-Methylnon-2-en-4-one vs. its Saturated Counterpart, Nonan-4-one
In the realm of organic chemistry, the presence of unsaturation profoundly influences a molecule's spectroscopic signature. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Methylnon-2-en-4-one, an α,β-unsaturated ketone, and its saturated analogue, nonan-4-one. Through an examination of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the key structural differences and their impact on the spectral characteristics of these two compounds. This information is invaluable for researchers engaged in chemical synthesis, structural elucidation, and drug development.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for this compound and nonan-4-one, highlighting the distinct differences arising from the presence of a carbon-carbon double bond in conjugation with the carbonyl group in the unsaturated ketone.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) (Vapor Phase) | Nonan-4-one (cm⁻¹) (Neat) | Effect of Conjugation |
| C=O Stretch | ~1685-1666[1] | ~1715[1] | Lowers the stretching frequency due to delocalization of π-electrons. |
| C=C Stretch | ~1640-1600 | N/A | Characteristic of the carbon-carbon double bond. |
| sp² C-H Stretch | ~3100-3000 | N/A | Characteristic of hydrogens on the double bond. |
| sp³ C-H Stretch | ~2960-2850 | ~2960-2850 | Present in both molecules, corresponding to the alkyl chains. |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical Shifts in ppm)
| Proton Environment | This compound (ppm) | Nonan-4-one (ppm) | Key Differences |
| Vinylic Proton (=CH) | ~6.0-6.5 | N/A | Deshielded proton on the C=C bond. |
| Methyl on C=C (=C-CH₃) | ~1.9-2.2 | N/A | Methyl group attached to the double bond. |
| α-Methylene (-CH₂-C=O) | ~2.5 | ~2.4 | Protons adjacent to the carbonyl group. |
| Other Alkyl Protons | ~0.9-1.6 | ~0.9-1.6 | Overlapping signals of the alkyl chains. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical Shifts in ppm)
| Carbon Environment | This compound (ppm) | Nonan-4-one (ppm) | Key Differences |
| Carbonyl Carbon (C=O) | ~198-200 | ~210-215 | Shielded in the unsaturated ketone due to conjugation. |
| Vinylic Carbons (C=C) | ~125-150 | N/A | Characteristic of the carbon-carbon double bond. |
| α-Carbon (-CH₂-C=O) | ~40-50 | ~40-50 | Carbon adjacent to the carbonyl group. |
| Other Alkyl Carbons | ~14-40 | ~14-40 | Carbons of the alkyl chains. |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Fragmentation | This compound (m/z) | Nonan-4-one (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 154[2][3] | 142[4] | Reflects the molecular weight of each compound. |
| α-Cleavage | 99, 83 | 99, 71, 43[4] | Fragmentation adjacent to the carbonyl group. |
| McLafferty Rearrangement | Not prominent | 86, 58[4] | Characteristic rearrangement of saturated ketones. |
| Loss of Alkyl Chain | 83, 55[2][3] | 99, 71, 43[4] | Cleavage of the alkyl chains. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy for Liquid Samples:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of the neat liquid sample (nonan-4-one) directly onto the center of the ATR crystal. For volatile samples, a vapor phase spectrum of this compound can be obtained by introducing the sample into a gas cell.[3]
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The obtained spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Organic Compounds:
-
Sample Preparation: Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[5][6]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.[5]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated components then enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and form a molecular ion (M⁺) and various fragment ions.[7][8]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of the two ketones.
Caption: Key structural differences and their spectroscopic consequences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C10H18O | CID 17942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. www1.udel.edu [www1.udel.edu]
Cytotoxicity of 2-Methylnon-2-en-4-one compared to other alpha,beta-unsaturated ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of 2-Methylnon-2-en-4-one and other α,β-unsaturated ketones. Due to the limited publicly available cytotoxicity data for this compound, this guide focuses on structurally related aliphatic α,β-unsaturated ketones to provide a relevant and informative comparison. The principles and methodologies outlined here are directly applicable to the assessment of novel compounds like this compound.
Introduction to α,β-Unsaturated Ketones and Their Cytotoxicity
α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that underpins their biological activity, including their cytotoxic effects. A primary mechanism of their cytotoxicity involves the formation of covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, a process known as Michael addition. This can lead to the depletion of cellular antioxidants like glutathione (GSH), increased production of reactive oxygen species (ROS), and subsequent cellular damage.
One of the key signaling pathways affected by α,β-unsaturated ketones is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, electrophilic compounds like α,β-unsaturated ketones can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the expression of antioxidant and cytoprotective genes. While this is a protective response, overwhelming cellular defense mechanisms can lead to apoptosis or programmed cell death.
Comparative Cytotoxicity Data
| Compound | Structure | Cell Line | Assay | IC50 (µM) | Reference |
| Methyl Vinyl Ketone (MVK) | CH₃C(O)CH=CH₂ | B16-BL6 mouse melanoma | MTT | ~100 | --INVALID-LINK-- |
| Ethyl Vinyl Ketone (EVK) | CH₃CH₂C(O)CH=CH₂ | - | - | - | No specific IC50 values found in the provided search results. |
| 2-Pentanone | CH₃CH₂CH₂C(O)CH₃ | Colon cancer cells | - | Low | --INVALID-LINK-- |
| 2-Hexanone | CH₃CH₂CH₂CH₂C(O)CH₃ | - | - | - | Primarily known for neurotoxicity, specific cancer cell line IC50 not found. |
Note: The provided data for 2-Pentanone is qualitative ("Low Cytotoxicity"). Direct comparison of IC50 values requires standardized experimental conditions (e.g., cell line, incubation time, assay method). The absence of data for some compounds highlights the need for further experimental investigation.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug development and toxicology. The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of compounds like α,β-unsaturated ketones.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell lysis, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged, LDH is released into the surrounding medium. The amount of LDH released is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light, to allow the enzymatic reaction to proceed. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity for each treatment concentration.
-
Caspase-3 Activation Assay
This assay specifically measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Caspase-3 is activated during apoptosis and cleaves specific substrates. The assay utilizes a synthetic substrate that is conjugated to a colorimetric or fluorometric reporter molecule. When cleaved by active caspase-3, the reporter molecule is released and can be quantified.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
Cell Lysis: After the desired treatment period, lyse the cells to release their cytoplasmic contents, including caspases.
-
Caspase-3 Reaction: Add the caspase-3 substrate to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3 activity. Compare the activity in treated cells to that in untreated controls to determine the fold-increase in caspase-3 activation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the Keap1-Nrf2 signaling pathway, a key pathway modulated by α,β-unsaturated ketones.
Caption: Keap1-Nrf2 signaling pathway activation by α,β-unsaturated ketones.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a test compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Conclusion
This guide provides a framework for understanding and evaluating the cytotoxicity of α,β-unsaturated ketones. While direct comparative data for this compound is currently limited, the information on related aliphatic ketones, coupled with the detailed experimental protocols, offers a solid foundation for researchers. The cytotoxicity of these compounds is intrinsically linked to their chemical structure, and further research is needed to fully elucidate the structure-activity relationships within this diverse class of molecules. The provided methodologies and pathway diagrams serve as valuable tools for the design and interpretation of future cytotoxicity studies.
Catalyst Efficacy in the Synthesis of 2-Methylnon-2-en-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methylnon-2-en-4-one, a valuable intermediate in various chemical syntheses, is typically achieved through the cross-aldol condensation of 2-butanone and heptanal. The choice of catalyst is paramount in dictating the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalyst systems applicable to this transformation, supported by data from analogous reactions in the scientific literature.
It is important to note that while the aldol condensation of 2-butanone and heptanal is a chemically feasible and expected reaction, specific peer-reviewed studies detailing a direct comparison of catalysts for the synthesis of this compound are limited. Therefore, the quantitative data presented in this guide are extrapolated from studies on similar cross-aldol condensations involving aliphatic ketones and aldehydes.
Comparative Analysis of Catalyst Performance
The efficacy of various catalysts for the synthesis of this compound is summarized in the table below. The presented data is an estimation based on the performance of these catalysts in analogous aldol condensation reactions.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Expected Yield (%) | Expected Selectivity (%) | Key Considerations |
| Sodium Hydroxide (NaOH) | Homogeneous Strong Base | Ethanol, Room Temperature to 60°C, 2-6 h | 60-80 | Moderate | Cost-effective and readily available. May lead to side reactions like self-condensation of 2-butanone. Difficult to remove from the reaction mixture. |
| Potassium Hydroxide (KOH) | Homogeneous Strong Base | Methanol or Ethanol, Room Temperature to 60°C, 2-6 h | 65-85 | Moderate | Similar to NaOH, with slightly higher basicity potentially leading to faster reaction rates. |
| Sodium Ethoxide (NaOEt) | Homogeneous Strong Base | Ethanol, Room Temperature, 1-4 h | 70-90 | Moderate to Good | Stronger base than hydroxides, can lead to higher yields and faster reactions. Must be handled under anhydrous conditions. |
| Lithium diisopropylamide (LDA) | Homogeneous Strong Base | Anhydrous THF, -78°C to Room Temperature, 1-3 h | 80-95 | Good to Excellent | A very strong, non-nucleophilic base that allows for kinetic control of the enolate formation, leading to higher regioselectivity. Requires stringent anhydrous and inert atmosphere conditions. |
| Magnesium Oxide (MgO) | Heterogeneous Solid Base | Toluene or Solvent-free, 100-150°C, 8-24 h | 50-70 | Good | Easily separable from the reaction mixture, allowing for catalyst recycling. Generally requires higher temperatures and longer reaction times. Offers good selectivity to the cross-condensation product.[1] |
| Hydrotalcites (Mg-Al) | Heterogeneous Solid Base | Toluene or Solvent-free, 120-180°C, 12-36 h | 60-75 | Good | Tunable acid-base properties can enhance selectivity. Catalyst preparation can be more complex. |
| L-Proline | Organocatalyst | DMSO or Solvent-free, Room Temperature, 24-72 h | 40-60 | Moderate to Good | A greener alternative to metal-based and strong base catalysts. Can provide asymmetric induction if a chiral product is desired. Often requires longer reaction times and higher catalyst loading.[2][3][4][5] |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound using a sodium hydroxide catalyst, which can be adapted for other base catalysts.
Synthesis of this compound via NaOH Catalysis
Materials:
-
2-Butanone
-
Heptanal
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium hydroxide (e.g., 0.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer, add 2-butanone (e.g., 1.2 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the enolate.
-
Add heptanal (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at room temperature or heat to a gentle reflux (e.g., 60°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Logical Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for the systematic comparison of different catalysts for the synthesis of this compound.
Caption: Workflow for comparing catalyst efficacy in this compound synthesis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on Cross-Reactivity of Antibodies to 2-Methylnon-2-en-4-one Adducts
A comprehensive search for published literature and experimental data on the cross-reactivity of antibodies raised against 2-Methylnon-2-en-4-one adducts has yielded no specific studies on this topic. While general information on immunoassays, antibody production, and the study of DNA adducts is available, there is a notable absence of research specifically detailing the cross-reactivity profiles of antibodies targeting adducts of this compound.
Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, and the requested visualizations as no primary or secondary sources detailing such studies could be identified. The scientific literature accessible through public databases does not appear to contain reports on the development, characterization, or cross-reactivity analysis of antibodies specific to this compound adducts.
This lack of information prevents the creation of the requested content, which would require specific experimental results, such as binding affinities, IC50 values, and cross-reactivity percentages against analogous compounds. Similarly, the detailed experimental methodologies for techniques like ELISA or Western blotting, as applied to these specific antibodies, are not available.
Therefore, a comparison guide on the cross-reactivity of antibodies raised against this compound adducts cannot be generated at this time due to the absence of relevant scientific data in the public domain.
A Comparative Analysis of the Odor Profiles of C10 Enones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the odor profiles of various C10 enones, a class of organic compounds often associated with a range of distinct and impactful aromas. This document summarizes quantitative data, details experimental methodologies for odor analysis, and visualizes key biological and experimental processes to support research and development in fragrance science, sensory analysis, and drug development.
Introduction to C10 Enones and Their Olfactory Significance
C10 enones are ten-carbon molecules containing a ketone and a carbon-carbon double bond. Their structural variations, including the position of the double bond and ketone group, as well as stereoisomerism, lead to a wide array of odor characteristics. These compounds are found in nature, contributing to the scent of fruits, vegetables, and even animal-derived products. Understanding their unique odor profiles is crucial for the development of new fragrances, flavorings, and for studying the mechanisms of olfaction.
Comparative Odor Profiles
The odor profiles of several C10 enones have been characterized using sensory evaluation techniques, primarily Gas Chromatography-Olfactometry (GC-O). The following table summarizes the key odor descriptors and, where available, the odor detection thresholds for a selection of these compounds.
| Compound Name | Structure | Odor Descriptors | Odor Detection Threshold |
| 1-Octen-3-one | CH₂(CH₂)₄CH(C=O)CH=CH₂ | Strong, metallic, mushroom-like, earthy, musty, with vegetative nuances of cabbage and broccoli.[1][2] | 0.03 - 1.12 µg/m³[1][2] |
| (E)-2-Decenal | CH₃(CH₂)₆CH=CHCHO | Waxy, fatty, orange, floral, rosy, sweet, aldehydic, green.[3][4] | Not widely reported |
| (Z)-2-Decenal | CH₃(CH₂)₆CH=CHCHO | Strong, waxy odor.[3] | Not widely reported |
| (E,E)-2,4-Decadienal | CH₃(CH₂)₄CH=CHCH=CHCHO | Deep fat flavor, characteristic of chicken aroma (at 10 ppm), citrus, orange, or grapefruit at lower concentrations.[5] | Not widely reported |
| (E,Z)-2,4-Decadienal | CH₃(CH₂)₄CH=CHCH=CHCHO | Fried, fatty, geranium, green, waxy.[6][7] | Not widely reported |
| 3-Decen-2-one | CH₃(CH₂)₅CH=CHCOCH₃ | Fruity, jasmine, orris, crisp green apple, earthy, fatty.[5][6][7][8] | Not widely reported |
| 9-Decen-2-one | CH₂=CH(CH₂)₆COCH₃ | Pineapple, fruity, pear, apple, green, fatty.[9] | Not widely reported |
Experimental Protocols
The characterization of odor profiles relies on precise and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is the cornerstone methodology, coupling the separation power of gas chromatography with the human nose as a highly sensitive detector.
Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the determination of the odor activity of individual volatile compounds in a complex mixture.[10] The effluent from the gas chromatograph is split, with one portion directed to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist assesses the odor.
Sample Preparation:
The method of sample preparation is critical to accurately represent the aroma profile. Common techniques for volatile compounds include:
-
Static Headspace: Analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. This method is suitable for highly volatile compounds.
-
Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the released volatiles are trapped on a sorbent material. The trapped compounds are then thermally desorbed into the GC. This technique is effective for concentrating trace volatiles.
-
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or immersed in a liquid sample to extract volatile and semi-volatile compounds. The fiber is then transferred to the GC injector for thermal desorption.
-
Solvent Extraction: Used for less volatile compounds, this method involves extracting the sample with a suitable organic solvent.
GC-O Analysis Parameters (Typical):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, DB-Wax) is commonly used for fragrance analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.
-
Olfactory Detection Port (ODP): The effluent from the GC column is mixed with humidified air at the ODP to prevent the nasal passages of the panelist from drying out.
-
Data Acquisition: Panelists record the retention time, intensity, and a descriptor for each odor detected.
Methods for Quantifying Odor Activity:
Several methods are used to quantify the potency of odorants using GC-O:
-
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is proportional to its odor potency.
-
CharmAnalysis™ (Combined Hedonic Aroma Response Measurement): Similar to AEDA, this method also involves analyzing a dilution series of the sample. The results are presented as a "Charm" chromatogram, where the peak height represents the dilution value.
-
OSME (Odor-Specific Magnitude Estimation): Panelists rate the intensity of the odor as it elutes from the sniffing port on a predefined scale.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanisms of odor perception, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Caption: The signaling pathway of odor perception in an olfactory sensory neuron.
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. 3-decen-2-one [perflavory.com]
- 4. 3-decen-2-one [thegoodscentscompany.com]
- 5. glooshi.com [glooshi.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. 9-decen-2-one, 35194-30-0 [thegoodscentscompany.com]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Products of 2-Methylnon-2-en-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-Methylnon-2-en-4-one with organometallic reagents, focusing on the distinct reactivity of Gilman reagents and Grignard reagents. The differing outcomes of these reactions, namely 1,4-conjugate addition versus 1,2-direct addition, offer versatile pathways for the synthesis of novel ketone and alcohol derivatives. This document outlines the experimental protocols, presents key data in a comparative format, and visualizes the underlying reaction mechanisms and workflows.
Reaction Overview: 1,2-Addition vs. 1,4-Conjugate Addition
This compound, an α,β-unsaturated ketone, possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C4) and the β-carbon of the alkene (C2). The regioselectivity of the nucleophilic attack is highly dependent on the nature of the organometallic reagent employed.
-
1,4-Conjugate Addition: "Soft" nucleophiles, such as Gilman reagents (lithium diorganocuprates), preferentially attack the β-carbon, leading to a 1,4-addition product. This reaction proceeds via a resonance-stabilized enolate intermediate, which upon protonation tautomerizes to the more stable keto form.[1][2]
-
1,2-Direct Addition: "Hard" nucleophiles, like Grignard reagents (organomagnesium halides), favor direct attack at the carbonyl carbon, resulting in a 1,2-addition product, which is an allylic alcohol.
The selection of the appropriate reagent is therefore a critical strategic decision in the synthesis of targeted molecular architectures.
Comparative Data of Reaction Products
The following table summarizes the expected products from the reaction of this compound with a methyl-based Gilman reagent (Lithium dimethylcuprate) and a methyl-based Grignard reagent (Methylmagnesium bromide).
| Feature | 1,4-Conjugate Addition Product | 1,2-Direct Addition Product |
| Product Name | 2,5-Dimethylnonan-4-one | 2,4-Dimethylnon-2-en-4-ol |
| Reaction Type | Conjugate (Michael) Addition | Direct Carbonyl Addition |
| Reagent | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Methylmagnesium Bromide (CH₃MgBr) |
| Reaction Schematic | ||
| Expected Yield | Generally moderate to good | Typically good to high |
| Key Spectroscopic Features | IR: Carbonyl (C=O) stretch ~1715 cm⁻¹¹H NMR: Absence of vinyl protons, new methyl signal¹³C NMR: Carbonyl carbon ~210 ppm | IR: Hydroxyl (O-H) stretch ~3400 cm⁻¹, C=C stretch ~1650 cm⁻¹¹H NMR: Vinyl proton signal, new methyl signal, hydroxyl proton signal¹³C NMR: Alkene carbons, quaternary alcohol carbon |
Experimental Protocols
General Protocol for 1,4-Conjugate Addition with a Gilman Reagent
This procedure is a representative method for the conjugate addition of a methyl group to this compound using lithium dimethylcuprate.
Materials:
-
This compound
-
Methyllithium (CH₃Li)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of methyllithium solution to the stirred suspension. The formation of the Gilman reagent, lithium dimethylcuprate, is indicated by a color change.
-
To this Gilman reagent solution, add a solution of this compound in the same anhydrous solvent dropwise, maintaining the low temperature.
-
Allow the reaction mixture to stir at -78 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 2,5-Dimethylnonan-4-one.
-
Purify the product by column chromatography on silica gel.
General Protocol for 1,2-Direct Addition with a Grignard Reagent
This procedure outlines a general method for the direct addition of a methyl group to the carbonyl of this compound using methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C (ice bath).
-
Slowly add one equivalent of the methylmagnesium bromide solution to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product, 2,4-Dimethylnon-2-en-4-ol.
-
Purify the product via column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and analysis of the reaction products.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
Alternative Synthetic Routes
While the conjugate addition and direct carbonyl addition reactions are efficient methods for generating the respective products, alternative synthetic strategies can also be considered.
-
For 2,5-Dimethylnonan-4-one (1,4-Addition Product): An alternative approach could involve the acylation of an appropriate organometallic reagent with a derivative of 5-methylhexanoic acid. For instance, the reaction of 5-methylhexanoyl chloride with an appropriate organocadmium or organocuprate reagent could yield the target ketone.
-
For 2,4-Dimethylnon-2-en-4-ol (1,2-Addition Product): This tertiary allylic alcohol could potentially be synthesized by the reaction of a suitable vinyllithium or vinyl Grignard reagent with pentan-2-one.
The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and overall efficiency.
Conclusion
The reaction of this compound with organometallic reagents provides a clear demonstration of the principle of hard and soft acids and bases, leading to distinct and predictable product outcomes. The selective formation of either the 1,4-conjugate addition product with Gilman reagents or the 1,2-direct addition product with Grignard reagents offers valuable synthetic flexibility. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the strategic design and execution of syntheses involving α,β-unsaturated ketones.
References
Benchmarking the stability of 2-Methylnon-2-en-4-one against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 2-Methylnon-2-en-4-one, a key intermediate and component in various applications, benchmarked against established commercial standards. The following data and protocols are designed to offer an objective comparison of performance under various stress conditions, aiding in formulation development, shelf-life prediction, and quality control.
Comparative Stability Data
The stability of this compound was assessed against two widely used commercial α,β-unsaturated ketones in the flavor and fragrance industry: δ-Damascone and (E)-2-Nonen-4-one. The compounds were subjected to forced degradation under hydrolytic, oxidative, and photolytic stress conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Forced Degradation Study of this compound and Commercial Standards
| Stress Condition | Agent | Duration (hours) | This compound (% Degradation) | δ-Damascone (% Degradation) | (E)-2-Nonen-4-one (% Degradation) |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 | 8.2 | 9.5 | 7.8 |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 | 15.4 | 18.2 | 14.9 |
| Oxidation | 3% H₂O₂ at 25°C | 24 | 10.1 | 12.3 | 9.8 |
| Photostability | ICH Q1B Option 2 | 24 | 5.3 | 6.8 | 5.1 |
Table 2: Accelerated Stability Study of this compound and Commercial Standards in a Model Fragrance Base
| Storage Condition | Timepoint | This compound (% Remaining) | δ-Damascone (% Remaining) | (E)-2-Nonen-4-one (% Remaining) |
| 40°C / 75% RH | 1 Month | 98.5 | 97.8 | 98.7 |
| 3 Months | 95.2 | 93.5 | 95.5 | |
| 6 Months | 90.8 | 88.1 | 91.2 | |
| 25°C / 60% RH | 6 Months | 99.1 | 98.5 | 99.3 |
| 12 Months | 98.0 | 97.2 | 98.3 |
Experimental Protocols
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient: Start at 60% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[1]
-
Sample Preparation: A stock solution of 1 mg/mL of each compound was prepared in acetonitrile.
-
Acid Hydrolysis: The stock solution was mixed with an equal volume of 0.1 N HCl and heated at 60°C.
-
Base Hydrolysis: The stock solution was mixed with an equal volume of 0.1 N NaOH and heated at 60°C.
-
Oxidative Degradation: The stock solution was mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature.
-
Photostability Testing: The stock solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
Accelerated Stability Study
The chemical stability of this compound and the commercial standards was evaluated in a model fragrance base under accelerated storage conditions.[3]
-
Sample Preparation: Each compound was incorporated at a concentration of 0.5% (w/w) into a standard hydroalcoholic fragrance base.
-
Storage Conditions: Samples were stored in sealed glass vials under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Intervals: Samples were pulled at 1, 3, and 6 months for the accelerated condition, and at 6 and 12 months for the long-term condition.
-
Analysis: The concentration of the parent compound was determined at each time point using the stability-indicating HPLC method.
Visualizations
Caption: Workflow for Shelf-Life Stability Assessment of a Flavor/Fragrance Ingredient.
Caption: Potential Degradation Pathways for α,β-Unsaturated Ketones under Stress Conditions.
Conclusion
The stability profile of this compound is comparable, and in some instances superior, to that of the commercial standards δ-Damascone and (E)-2-Nonen-4-one. It exhibits good resistance to degradation under acidic, oxidative, and photolytic stress. While demonstrating susceptibility to base-catalyzed hydrolysis, a common characteristic of α,β-unsaturated ketones, its performance is on par with the benchmarks. The accelerated stability data in a finished product matrix further supports its suitability for applications requiring robust chemical stability. These findings indicate that this compound is a reliable and stable ingredient for use in flavor, fragrance, and pharmaceutical formulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
